molecular formula C13H13ClN2O3S B2529335 5-(dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride CAS No. 728864-94-6

5-(dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride

Cat. No.: B2529335
CAS No.: 728864-94-6
M. Wt: 312.77
InChI Key: HVQNDCBIWUHEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

The process requires strict control of temperature and moisture to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are fluorescent sulfonamide adducts, which are widely used in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride is unique due to its high reactivity with both primary and secondary amines and its ability to form highly stable fluorescent adducts. This makes it particularly valuable in applications requiring precise and stable labeling .

Biological Activity

5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl chloride, commonly referred to as dansyl chloride, is a fluorescent compound widely utilized in biochemical research for its ability to label amino acids and proteins. Its unique chemical structure allows it to react with terminal amino groups, producing stable fluorescent adducts that facilitate various analytical applications, including protein sequencing and amino acid analysis.

  • IUPAC Name : 5-(dimethylamino)naphthalene-1-sulfonyl chloride
  • Molecular Formula : C₁₂H₁₂ClN₁O₂S
  • Molecular Weight : 273.75 g/mol

Dansyl chloride reacts with primary amines to form dansylated derivatives, which are characterized by their strong fluorescence. This reaction is crucial in protein studies as it allows for the identification of terminal amino acids after hydrolysis of peptide bonds. The fluorescence emitted can be detected and quantified, enabling sensitive analysis of protein composition.

1. Enzyme Inhibition

Research indicates that dansyl chloride can serve as a probe in enzyme inhibition studies. It has been shown to interact with various enzymes by modifying their active sites through the formation of sulfonamide adducts. This modification can inhibit enzyme activity, providing insights into enzyme function and regulation .

2. Protein Labeling

Dansyl chloride is extensively used for labeling proteins due to its ability to react specifically with amino groups. This property is leveraged in techniques such as:

  • Protein Sequencing : Identifying the terminal amino acid in proteins.
  • Fluorescence Microscopy : Visualizing proteins within cells or tissues.

3. Fluorescence Properties

The dansyl group exhibits strong fluorescence, making it useful in various assays:

  • Detection Limit : High sensitivity with detection limits as low as 0.1 µg/mL in certain applications .
  • Emission Spectrum : Emission at approximately 532 nm upon excitation at 339 nm.

Table 1: Summary of Key Studies Involving Dansyl Chloride

Study ReferenceApplicationFindings
Protein SequencingSuccessfully identified terminal amino acids in various proteins.
Drug DerivatizationDeveloped a sensitive method for detecting midodrine hydrochloride through derivatization with dansyl chloride.
Enzyme ActivityDemonstrated inhibition of enzyme activity via sulfonamide formation, affecting metabolic pathways.

Case Study: Application in Drug Analysis

A notable application of dansyl chloride was reported in the development of a spectrofluorimetric method for determining midodrine hydrochloride levels. The method involved derivatizing the drug with dansyl chloride, resulting in a highly fluorescent product that could be easily quantified, showcasing the compound's utility beyond protein studies .

Properties

IUPAC Name

5-(dimethylcarbamoylamino)naphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-16(2)13(17)15-11-7-3-6-10-9(11)5-4-8-12(10)20(14,18)19/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQNDCBIWUHEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.